(R)-Lactaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-lactaldehyde is the (R)-stereoisomer of lactaldehyde. It has a role as an Escherichia coli metabolite, a mouse metabolite and a human metabolite.

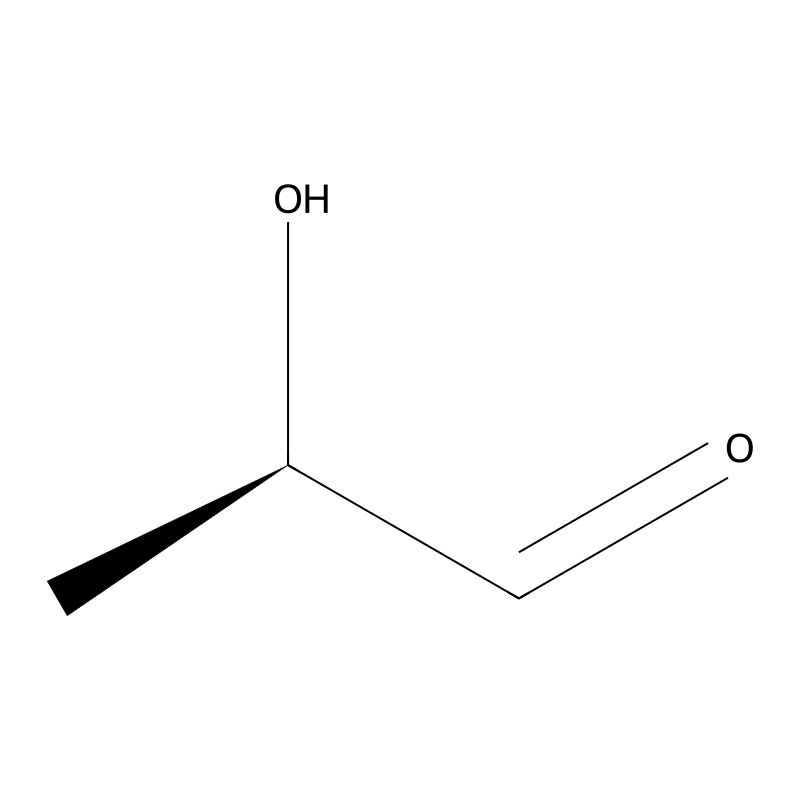

(R)-Lactaldehyde, also known as (R)-2-hydroxypropionaldehyde, is a chiral three-carbon compound with the molecular formula C₃H₆O₂. It features an aldehyde group at one end and a hydroxyl group on the second carbon, making it both an aldehyde and an alcohol. This compound is a stereoisomer of lactaldehyde, where the stereocenter is located at the second carbon atom. (R)-Lactaldehyde plays a significant role as a metabolite in various organisms, including Escherichia coli, mice, and humans .

In its structural forms, (R)-lactaldehyde can exist in an open-chain configuration or as cyclic hemiacetals. In solution, it can form dimers and oligomers, which can influence its reactivity and stability . The compound is notable for its participation in metabolic pathways, particularly in the conversion of methylglyoxal to lactic acid via enzymatic reactions .

- Oxidation: It can be oxidized to (R)-lactic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: In enzymatic processes, (R)-lactaldehyde can be reduced to produce alcohol derivatives.

- Condensation Reactions: It can participate in condensation reactions leading to larger molecular structures.

These reactions are crucial for its role in metabolic pathways and synthetic applications .

(R)-Lactaldehyde is involved in several biological processes. In metabolism, it acts as an intermediate in the conversion of methylglyoxal to lactic acid through enzymatic action by aldehyde dehydrogenase. This pathway is significant in cellular respiration and energy production. Additionally, (R)-lactaldehyde has been studied for its potential effects on cellular signaling pathways and its role as a metabolite in various organisms .

Several methods exist for synthesizing (R)-lactaldehyde:

- Chemoenzymatic Synthesis: This method employs enzymes to catalyze reactions that yield high purity and enantiomeric excess of (R)-lactaldehyde. For instance, specific enzymes can convert precursors into (R)-lactaldehyde efficiently .

- Chemical Synthesis: Traditional chemical methods involve the reduction of 2-hydroxypropionic acid or other related compounds under controlled conditions to yield (R)-lactaldehyde.

- Microbial Fermentation: Certain microorganisms can produce (R)-lactaldehyde through metabolic processes that convert simple sugars into this compound.

These synthesis routes highlight the compound's versatility and importance in both natural and industrial contexts .

(R)-Lactaldehyde has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

- Food Industry: Due to its flavoring properties, it may be used in food formulations.

- Biochemical Research: Its role as a metabolite makes it valuable for studies related to metabolism and enzymology.

The compound's unique properties make it suitable for diverse applications ranging from industrial manufacturing to academic research .

Studies on (R)-lactaldehyde interactions primarily focus on its metabolic pathways and enzyme kinetics. Its interaction with aldehyde dehydrogenase is particularly noteworthy, as this enzyme catalyzes the conversion of (R)-lactaldehyde into lactic acid. Research indicates that while (S)-lactaldehyde is effectively metabolized by this enzyme, (D)-lactaldehyde does not serve as a good substrate, highlighting the specificity of enzyme-substrate interactions . Understanding these interactions aids in elucidating metabolic pathways and potential therapeutic targets.

Several compounds exhibit structural or functional similarities to (R)-lactaldehyde:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-Lactaldehyde | Stereoisomer | Metabolized by aldehyde dehydrogenase |

| D-Lactaldehyde | Stereoisomer | Poor substrate for aldehyde dehydrogenase |

| Acetol | Ketone | Similar carbon skeleton but lacks hydroxyl group |

| Propionaldehyde | Aldehyde | One less carbon; simpler structure |

(R)-Lactaldehyde is unique due to its specific stereochemistry and role as a metabolite in various organisms. Its distinct properties compared to other lactaldehydes make it particularly interesting for biochemical studies and industrial applications .